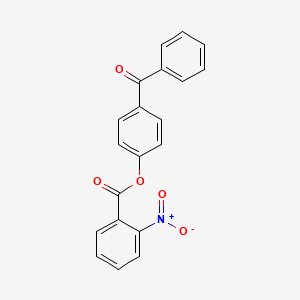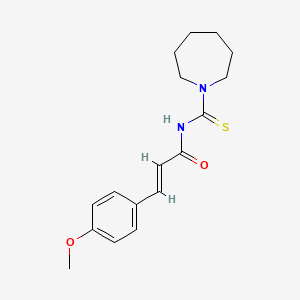![molecular formula C15H22N2O3S B5730931 N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as DPM-1001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPM-1001 belongs to the class of compounds known as methanesulfonamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Scientific Research Applications
DPM-1001 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. DPM-1001 has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancers. Moreover, DPM-1001 has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain.
Mechanism of Action
The exact mechanism of action of DPM-1001 is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting the activity of COX-2, DPM-1001 reduces the production of prostaglandins, which are responsible for the inflammatory response. Moreover, DPM-1001 has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
DPM-1001 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, DPM-1001 has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases, including cancer.
Advantages and Limitations for Lab Experiments
DPM-1001 has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. Moreover, it has been extensively studied for its potential therapeutic applications, making it a well-established compound for research. However, DPM-1001 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on DPM-1001. One direction is to further investigate its mechanism of action, which can provide insights into its potential therapeutic applications. Another direction is to investigate its potential use in combination with other drugs, which can enhance its therapeutic efficacy. Moreover, future research can investigate the use of DPM-1001 in different disease models, such as cancer and inflammatory diseases, to further explore its therapeutic potential. Finally, future research can investigate the development of novel formulations of DPM-1001, which can enhance its solubility and bioavailability.
Synthesis Methods
The synthesis of DPM-1001 involves the reaction of 2,3-dimethylbenzene with pyrrolidine and ethyl isocyanate, followed by the addition of methanesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain pure DPM-1001. This synthesis method has been optimized to yield high purity and high yield of DPM-1001, making it suitable for large-scale production.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-6-8-14(13(12)2)17(21(3,19)20)11-15(18)16-9-4-5-10-16/h6-8H,4-5,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJCVCGATZWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)
![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)